molecular formula C12H8F7NO4S B4557887 2,2,3,3-tetrafluoropropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate

2,2,3,3-tetrafluoropropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate

Cat. No.: B4557887
M. Wt: 395.25 g/mol
InChI Key: RFVWCCKQQKYQDJ-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoropropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate is a useful research compound. Its molecular formula is C12H8F7NO4S and its molecular weight is 395.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.00622604 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Fluorination and Radiofluorination

    The electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF) highlights the potential for introducing fluorine atoms into complex molecules, which is critical in the development of pharmaceuticals and agrochemicals due to the impact of fluorine on the biological activity of molecules (Balandeh et al., 2017).

  • Electrophilic Trifluoromethylating Agents

    The development of S-, Se-, and Te-(trifluoromethyl)dibenzothio-, -seleno-, and -tellurophenium salts as electrophilic trifluoromethylating agents demonstrates the utility of introducing trifluoromethyl groups into aromatic compounds. This is relevant for the synthesis of compounds with enhanced pharmacokinetic properties (Umemoto & Ishihara, 1993).

Material Science and Polymer Chemistry

  • Polymer Synthesis

    Research on the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamines showcases the potential for developing high-performance materials with excellent thermal stability, mechanical properties, and chemical resistance. Such polymers are crucial for aerospace, electronics, and coatings industries (Yin et al., 2005).

  • Electrochemical Capacitors

    The performance evaluation of poly 3-(phenylthiophene) derivatives as active materials for electrochemical capacitor applications illustrates the role of electroactive polymers in energy storage technologies. This research can guide the design of materials for capacitors with high energy and power densities (Ferraris et al., 1998).

Analytical and Applied Chemistry

  • Hydrogen and Halogen Bonding: The study on metal fluorides forming strong hydrogen bonds and halogen bonds in solution provides insight into the molecular interactions that can be exploited in catalysis, molecular recognition, and supramolecular assembly. Understanding these interactions is vital for designing functional materials and catalysts (Libri et al., 2008).

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F7NO4S/c13-10(14)11(15,16)5-24-9(21)4-25-8-2-1-6(12(17,18)19)3-7(8)20(22)23/h1-3,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVWCCKQQKYQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.